molecular formula C12H16ClNO B2406338 N-benzyl-2-chloro-N-ethylpropanamide CAS No. 731011-91-9

N-benzyl-2-chloro-N-ethylpropanamide

Cat. No.: B2406338
CAS No.: 731011-91-9
M. Wt: 225.72
InChI Key: RJTWLMRZWGTQQM-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-ethylpropanamide is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is characterized by the presence of a benzyl group, a chloro group, and an ethylpropanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-ethylpropanamide typically involves the reaction of benzylamine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-ethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-chloro-N-ethylpropanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-ethylpropanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the benzyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-methylpropanamide
  • N-benzyl-2-chloro-N-isopropylpropanamide
  • N-benzyl-2-chloro-N-phenylpropanamide

Uniqueness

N-benzyl-2-chloro-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-benzyl-2-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTWLMRZWGTQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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